1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-
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Overview
Description
2-((Ethylthio)methyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethylthio)methyl)-1-methyl-1H-imidazole typically involves the reaction of 1-methylimidazole with an ethylthio-methylating agent. One common method is the alkylation of 1-methylimidazole with ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((Ethylthio)methyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-((Ethylthio)methyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-((Ethylthio)methyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic reactions, allowing the compound to bind to various enzymes or receptors. This binding can modulate the activity of these targets, leading to the observed biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the ethylthio group, making it less reactive in certain chemical reactions.
2-Methylthio-1H-imidazole: Similar structure but with the methylthio group directly attached to the imidazole ring.
2-(Methylthio)methyl-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
2-((Ethylthio)methyl)-1-methyl-1H-imidazole is unique due to the presence of the ethylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
642075-20-5 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)-1-methylimidazole |
InChI |
InChI=1S/C7H12N2S/c1-3-10-6-7-8-4-5-9(7)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
ZQBRKJCNJPJIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NC=CN1C |
Origin of Product |
United States |
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